1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
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Description
The compound “1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” is a complex organic molecule. It contains a pyrrolopyrazine core, which is a type of nitrogen-containing heterocycle . Pyrrolopyrazines are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as NMR, IR, and mass spectrometry . Unfortunately, the specific structural details for this compound are not available.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Pyrrolopyrazines can undergo a variety of reactions, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the pyrrolopyrazine core could influence its solubility, stability, and reactivity .Scientific Research Applications
Antimicrobial and Antifungal Properties
Research has shown various pyrazole derivatives, including compounds structurally similar to 1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, derivatives have been prepared from reactions involving chalcones and thiosemicarbazide or isonicotinic acid hydrazide, with some showing significant activity against both Gram-negative and Gram-positive bacteria as well as against fungal strains like Candida albicans and Aspergillus niger (Hamada & Abdo, 2015), (Hafez, El-Gazzar, & Zaki, 2016).
Cytotoxicity and Anticancer Activity
Novel acyl pyrazolone and thio-Schiff base of acyl pyrazolone ligands have been synthesized, with zinc(II) complexes showing cytotoxicity against A549 cell lines, highlighting potential anticancer properties. The structural characterization and cytotoxic evaluation indicate promising avenues for cancer treatment research (Shaikh, Vohra, Devkar, & Jadeja, 2019).
Antioxidant and Anti-inflammatory Activities
Compounds with chlorophenyl groups have been studied for their antioxidant and anti-inflammatory activities using methods like DPPH radical scavenging and NO radical scavenging, indicating their potential use in managing oxidative stress and inflammation (Hamada & Abdo, 2015).
Molecular Docking Analysis
Molecular docking studies have been conducted on pyrazole derivatives to determine their potential antimicrobial activity. These studies have shown that certain functional groups are crucial for binding, suggesting these compounds' effectiveness in microbial inhibition (Sivakumar et al., 2020).
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3S/c21-16-10-8-15(9-11-16)19-18-7-4-12-23(18)13-14-24(19)20(25)22-17-5-2-1-3-6-17/h1-12,19H,13-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQSJBQPFQMUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)C(=S)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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